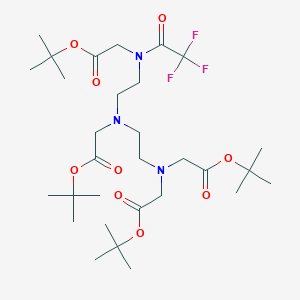

1-ベンジル 4-メチル ピペリジン-1,4-ジカルボキシレート

概要

説明

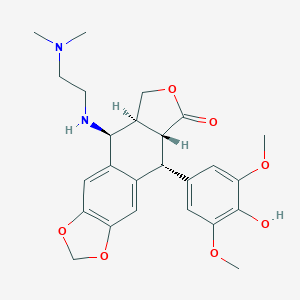

1-Benzyl 4-methyl piperidine-1,4-dicarboxylate (1-BMPPD) is a synthetic organic compound that has been used in various scientific studies for its properties as a ligand and its potential applications in drug discovery and development. 1-BMPPD has been studied for its ability to bind to various proteins and receptors, and is of interest to researchers due to its potential to be used in a variety of biochemical and physiological processes.

科学的研究の応用

医薬品合成

1-ベンジル 4-メチル ピペリジン-1,4-ジカルボキシレートは、さまざまな医薬品の合成におけるビルディングブロックとして役立ちます。 たとえば、ハロペリドール感受性σ受容体のリガンドとして作用するスピロ環状フューロピリジンの作成に使用できます .

HIV治療研究

この化合物は、HIV治療の潜在力について評価されている新規ピペリジン-4-オール誘導体の設計と合成に関与しています。 これらの誘導体は、NMR、MS、元素分析を含む、高収率と徹底的な分析方法によって特徴付けられています .

医薬品用途

1-ベンジル 4-メチル ピペリジン-1,4-ジカルボキシレートを含む、ピペリジン誘導体のより広いファミリーは、医薬品用途における進歩が見られました。 これらの進歩には、ピペリジン部分を含む潜在的な薬の発見と生物学的評価が含まれます .

抗マラリア活性

1-ベンジル 4-メチル ピペリジン-1,4-ジカルボキシレートに関連する、1,4-二置換ピペリジン誘導体に関する研究により、マラリア原虫に対して活性のある新しい化合物の合成が導かれました。 これらの取り組みは、副作用が少なく、費用対効果の高い抗マラリア薬を製造することを目指しています .

Safety and Hazards

将来の方向性

Piperidones, including 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Therefore, future research may focus on the synthesis of position isomeric piperidones and their derivatives, as well as their varied biological applications .

作用機序

Target of Action

The primary target of 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential co-receptor in the process of HIV-1 entry .

Mode of Action

The compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of one basic nitrogen atom in the compound . Most antagonists of the CCR5 receptor, including 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate, also feature two or more lipophilic groups .

Biochemical Pathways

The compound’s interaction with the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents HIV-1 from entering cells, thereby inhibiting the progression of the infection .

Pharmacokinetics

The compound exhibits high gastrointestinal absorption and is BBB permeant . Its skin permeation is low, with a Log Kp of -6.59 cm/s . The compound’s lipophilicity, as measured by various Log Po/w values, ranges from 1.68 to 3.11 .

Result of Action

The result of the compound’s action is the inhibition of HIV-1 entry into cells . This inhibition can potentially slow the progression of HIV-1 infection and may be beneficial in the treatment of HIV .

特性

IUPAC Name |

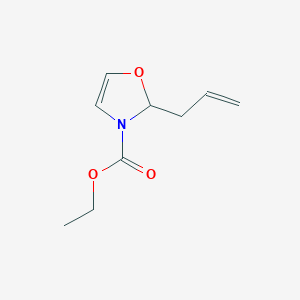

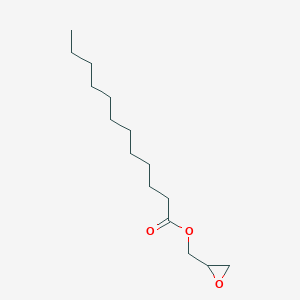

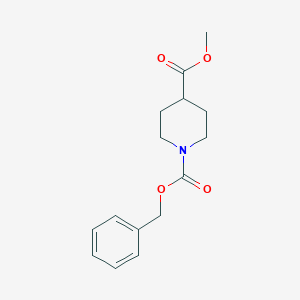

1-O-benzyl 4-O-methyl piperidine-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4/c1-19-14(17)13-7-9-16(10-8-13)15(18)20-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMXUTJFULFSMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363719 | |

| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138163-07-2 | |

| Record name | 1-Benzyl 4-methyl piperidine-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。